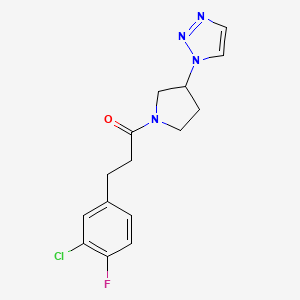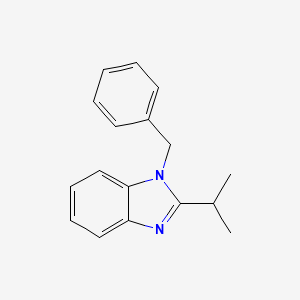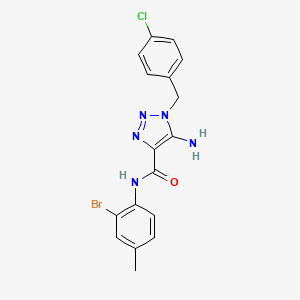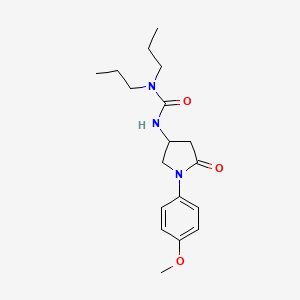
2-Tert-butyl-4-chloropyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-chloropyridine;hydrochloride is a chemical compound with the CAS Number: 2580230-34-6 . It has a molecular weight of 206.11 and is usually found in powder form . It is used in various applications and is often stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(tert-butyl)-4-chloropyridine hydrochloride . The Inchi Code is 1S/C9H12ClN.ClH/c1-9(2,3)8-6-7(10)4-5-11-8;/h4-6H,1-3H3;1H .It is typically stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
Research by Titova et al. (2016) explored the coordination of pyridines to the complex [(tBuPCP)IrH(Cl)], which includes a structure similar to 2-tert-butyl-4-chloropyridine. This study highlights the potential of such compounds in coordination chemistry, particularly in the formation of cis- and trans-hydrido–chlorido isomers. It provides insights into the stereochemistry and bond elongation involving iridium atoms, which can be critical for understanding and designing metal-organic frameworks and catalysts (Titova et al., 2016).
Catalysis and Bond Activation
Crosby et al. (2009) reported on the catalytic activation of C-H bonds in the presence of a Pt(II) complex and 2-tert-butyl-6-(4-fluorophenyl)pyridine. The study demonstrates the delicate balance between sp2 and sp3 C-H bond activation, providing valuable insights into the role of such compounds in facilitating various catalytic processes, including cyclometalation and bond activation (Crosby et al., 2009).
Synthesis and Structural Studies
Tanaka et al. (2003) conducted research on the synthesis and properties of cyclic sulfites derived from cis‐3,4‐di‐tert‐butylthiolane‐3,4‐diol and thionyl chloride, involving pyridine as a reactant. This research offers insights into the structural and spectroscopic characteristics of sulfites, which can be useful in understanding the behavior and applications of similar tert-butyl and pyridine-based compounds (Tanaka et al., 2003).
Pharmaceutical and Medicinal Research
Altenbach et al. (2008) explored the structural-activity relationships in a series of 2-aminopyrimidine-containing histamine H4 receptor ligands. This study showcases the significance of pyridine derivatives in developing potent pharmaceutical compounds with potential therapeutic applications in anti-inflammatory and pain management (Altenbach et al., 2008).
Green Chemistry and Oxidation Reactions
Zhang et al. (2009) investigated the use of iodine–pyridine–tert-butylhydroperoxide as a catalytic system for the oxidation of benzylic methylenes and primary amines. This study demonstrates the potential of tert-butyl and pyridine-based systems in green chemistry applications, particularly in oxidation reactions that are environmentally friendly and efficient (Zhang et al., 2009).
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Relevant Papers While specific papers on 2-Tert-butyl-4-chloropyridine;hydrochloride were not found, it is known that this compound and similar ones are often discussed in peer-reviewed papers and technical documents .
Eigenschaften
IUPAC Name |
2-tert-butyl-4-chloropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-9(2,3)8-6-7(10)4-5-11-8;/h4-6H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHIOEHAKTVBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)




![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)
![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2552398.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![(Z)-ethyl 1-(3-methoxypropyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2552404.png)